molecular formula C19H21N3O2 B2596367 N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide CAS No. 1024184-07-3

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide

Cat. No. B2596367
M. Wt: 323.396
InChI Key: FTWGLJOQEAJKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide” is a novel compound with a unique chemical structure1. It has a molecular formula of C19H21N3O2 and a molecular weight of 323.3961.



Synthesis Analysis

The synthesis of similar compounds often involves the use of reductive amination2. However, specific synthesis methods for this compound are not readily available in the search results.



Molecular Structure Analysis

The molecular structure of this compound is unique, as indicated by its complex name. It includes a cyclopropane carboxamide group attached to an indeno[1,2-c]pyrazole core with a tert-butyl group and a methyl group1. However, detailed structural analysis such as bond lengths and angles, crystal structure, or conformational analysis are not provided in the search results.



Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.3961. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.


Scientific Research Applications

Synthesis of Hexasubstituted Pyrazolines

Applications in Medicinal Chemistry

  • Pharmacophore Role in Biological Compounds: Pyrazole moieties, closely related to the structure of N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide, play a crucial role in the development of biologically active compounds. Their extensive use as synthons in organic synthesis and the range of biological activities associated with pyrazole derivatives, such as anticancer, analgesic, and anti-inflammatory properties, underscore their importance in medicinal chemistry (A. M. Dar, Shamsuzzaman, 2015).

Enabling Novel Organic Synthesis Approaches

  • Catalytic and Non-Enzymatic Kinetic Resolution: The study of catalytic non-enzymatic kinetic resolution highlights the evolving methodologies in asymmetric synthesis, which is fundamental for creating chiral compounds. The advancements in chiral catalyst development for asymmetric reactions have opened new avenues for the resolution of racemates, a process integral to the synthesis of enantiopure compounds. This research area is particularly relevant for compounds that can serve as intermediates or catalysts in these processes (H. Pellissier, 2011).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not provided in the search results.


Future Directions

The future directions for research on this compound are not specified in the search results. Given its unique structure, it could be of interest in various fields of research1.


Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)17-14-15(21-22(17)4)12-8-7-11(9-13(12)16(14)23)20-18(24)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGLJOQEAJKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide

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